molecular formula C11H18O4 B13597908 4-Oxo-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylicacid

4-Oxo-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylicacid

Cat. No.: B13597908
M. Wt: 214.26 g/mol
InChI Key: QPIIUZYHROFOAU-UHFFFAOYSA-N
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Description

4-Oxo-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C11H18O4 It is known for its unique structure, which includes a cyclohexane ring substituted with a carboxylic acid group and an oxo group, along with a propan-2-yloxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.

    Introduction of the Oxo Group: The oxo group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the Propan-2-yloxy Methyl Group: This step involves the reaction of the cyclohexane derivative with propan-2-ol in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of 4-Oxo-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylic acid may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The propan-2-yloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, strong bases such as sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various alkoxy derivatives.

Scientific Research Applications

4-Oxo-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylic acid is utilized in several scientific research areas:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Oxo-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The oxo group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The carboxylic acid group can also form ionic bonds with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-1-methylcyclohexane-1-carboxylic acid: Lacks the propan-2-yloxy group, resulting in different reactivity and applications.

    4-Hydroxy-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylic acid: Contains a hydroxyl group instead of an oxo group, leading to different chemical properties.

    4-Oxo-1-[(ethoxy)methyl]cyclohexane-1-carboxylic acid: Contains an ethoxy group instead of a propan-2-yloxy group, affecting its reactivity and applications.

Uniqueness

4-Oxo-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

4-oxo-1-(propan-2-yloxymethyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C11H18O4/c1-8(2)15-7-11(10(13)14)5-3-9(12)4-6-11/h8H,3-7H2,1-2H3,(H,13,14)

InChI Key

QPIIUZYHROFOAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1(CCC(=O)CC1)C(=O)O

Origin of Product

United States

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